molecular formula C20H19NO3 B3008774 tert-butyl 4-benzoyl-1H-indole-1-carboxylate CAS No. 1820620-28-7

tert-butyl 4-benzoyl-1H-indole-1-carboxylate

Cat. No.: B3008774
CAS No.: 1820620-28-7
M. Wt: 321.376
InChI Key: BZRIPQPQNYATSF-UHFFFAOYSA-N
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Description

tert-Butyl 4-benzoyl-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a benzoyl group, and an indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzoyl-1H-indole-1-carboxylate typically involves the reaction of 1H-indole with this compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-benzoyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 4-benzoyl-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive indole compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate
  • tert-Butyl 1H-indole-2-carboxylate

Comparison: tert-Butyl 4-benzoyl-1H-indole-1-carboxylate is unique due to the presence of the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The tert-butyl ester group also provides steric hindrance, affecting the compound’s overall properties .

Properties

IUPAC Name

tert-butyl 4-benzoylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-20(2,3)24-19(23)21-13-12-15-16(10-7-11-17(15)21)18(22)14-8-5-4-6-9-14/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRIPQPQNYATSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820620-28-7
Record name tert-butyl 4-benzoyl-1H-indole-1-carboxylate
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